molecular formula C9H5BrFNO3 B2890044 5-Bromo-6-fluoro-N-methylisatoic anhydride CAS No. 1980053-79-9

5-Bromo-6-fluoro-N-methylisatoic anhydride

Cat. No.: B2890044
CAS No.: 1980053-79-9
M. Wt: 274.045
InChI Key: RSRWOAJJVFXSEZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Bromo-6-fluoro-N-methylisatoic anhydride typically involves the reaction of 5-bromo-6-fluoroisatoic anhydride with methylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

5-Bromo-6-fluoro-N-methylisatoic anhydride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-N-methylisatoic anhydride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to 5-Bromo-6-fluoro-N-methylisatoic anhydride include other halogenated isatoic anhydrides, such as:

  • 5-Chloro-6-fluoro-N-methylisatoic anhydride
  • 5-Bromo-6-chloro-N-methylisatoic anhydride
  • 5-Iodo-6-fluoro-N-methylisatoic anhydride

These compounds share similar chemical structures but differ in the specific halogen atoms present. The uniqueness of this compound lies in its specific combination of bromine and fluorine, which imparts distinct reactivity and potential biological activity .

Biological Activity

5-Bromo-6-fluoro-N-methylisatoic anhydride is a compound that has garnered attention in the fields of organic chemistry and medicinal research due to its potential biological activities. This article delves into its biological mechanisms, applications, and relevant research findings.

  • Molecular Formula : C9H5BrFNO3
  • Molecular Weight : 274.05 g/mol
  • Structure : The compound features a bromine atom, a fluorine atom, and an isatoic anhydride moiety, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction is crucial for its potential therapeutic applications, particularly in enzyme inhibition studies and protein interactions.

Enzyme Inhibition

Research indicates that this compound can serve as an inhibitor for specific enzymes. The mechanism typically involves the compound binding to the active site of the enzyme, preventing substrate access or altering the enzyme's conformation. This property makes it a candidate for further exploration in drug development aimed at diseases where enzyme dysregulation is a factor.

Research Findings and Case Studies

Several studies have explored the biological applications of compounds similar to this compound:

  • Inhibition Studies :
    • A study on related isatoic anhydrides showed significant inhibition of cancer cell proliferation when tested against various human tumor models. These findings suggest that this compound could potentially act similarly in inhibiting tumor growth .
  • Cross-Linking Studies :
    • Research involving RNA cross-linkers has highlighted the role of similar compounds in modifying nucleic acids, which could be extrapolated to understand how this compound might interact with RNA or DNA in cellular contexts .
  • Pharmaceutical Applications :
    • Ongoing investigations into the synthesis and application of isatoic anhydride derivatives indicate that compounds like this compound may serve as intermediates in developing novel pharmaceuticals targeting specific diseases .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Features
5-Chloro-6-fluoro-N-methylisatoic anhydrideModerate enzyme inhibitionSimilar structure; varying halogen effects
5-Bromo-6-chloro-N-methylisatoic anhydrideAntimicrobial potentialCombination of bromine and chlorine
5-Iodo-6-fluoro-N-methylisatoic anhydrideHigh reactivityIodine substitution may enhance biological activity

Properties

IUPAC Name

6-bromo-5-fluoro-1-methyl-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO3/c1-12-5-3-2-4(10)7(11)6(5)8(13)15-9(12)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRWOAJJVFXSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(C=C2)Br)F)C(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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